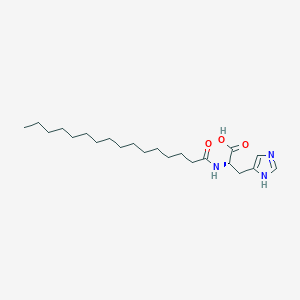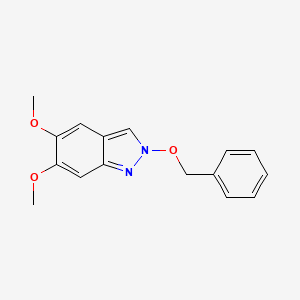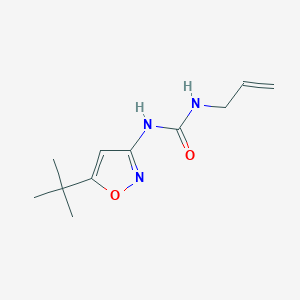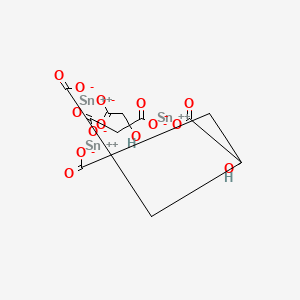
N-hexadecanoyl-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-hexadecanoyl-histidine typically involves the reaction of histidine with hexadecanoic acid. The process can be carried out through esterification, where the carboxyl group of hexadecanoic acid reacts with the amino group of histidine. This reaction is often facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar esterification methods. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: N-hexadecanoyl-histidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N-hexadecanoyl-histidine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study acylation reactions and the behavior of N-acyl amino acids.
Biology: The compound is investigated for its role in cellular signaling and metabolic pathways.
Medicine: this compound is explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the formulation of surfactants and emulsifiers for various industrial applications
Mécanisme D'action
The mechanism of action of N-hexadecanoyl-histidine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence membrane fluidity, and participate in signaling cascades. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular functions and metabolic processes .
Comparaison Avec Des Composés Similaires
N-dodecanoyl-histidine: Similar in structure but with a shorter acyl chain.
N-octadecanoyl-histidine: Similar in structure but with a longer acyl chain.
N-palmitoyl-lysine: Another N-acyl amino acid with lysine instead of histidine .
Uniqueness: N-hexadecanoyl-histidine is unique due to its specific acyl chain length, which influences its physicochemical properties and biological activities. The presence of the histidine moiety also imparts unique reactivity and interaction capabilities compared to other N-acyl amino acids .
Propriétés
Numéro CAS |
55258-12-3 |
|---|---|
Formule moléculaire |
C22H39N3O3 |
Poids moléculaire |
393.6 g/mol |
Nom IUPAC |
(2S)-2-(hexadecanoylamino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C22H39N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(26)25-20(22(27)28)16-19-17-23-18-24-19/h17-18,20H,2-16H2,1H3,(H,23,24)(H,25,26)(H,27,28)/t20-/m0/s1 |
Clé InChI |
XHUZOURAPKCNRA-FQEVSTJZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![9-Butyl-9-azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14624699.png)





![2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine](/img/structure/B14624741.png)
